

ACT-373898 supplier and purchasing information

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Compound of Interest

Compound Name: ACT-373898

Cat. No.: B1144974

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Application Notes and Protocols: ACT-373898

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on **ACT-373898**, a key metabolite of the dual endothelin receptor antagonist, Macitentan. While pharmacologically inactive on endothelin receptors, **ACT-373898** serves as an essential tool for researchers studying the metabolism and off-target effects of Macitentan and its active metabolite, ACT-132577. This document outlines its purchasing information, biochemical context, and protocols for its use as a negative control in experimental settings.

Supplier and Purchasing Information

ACT-373898 is available from various chemical suppliers. The following table summarizes key purchasing information to aid in procurement for research purposes.

Supplier	Catalog Number	Purity	Available Quantities
Cayman Chemical	22055	≥98%	1 mg, 5 mg
MedChemExpress	HY-111628	>98%	1 mg, 5 mg, 10 mg, 50 mg, 100 mg
Selleck Chemicals	S0843	>98%	5 mg, 10 mg, 50 mg, 100 mg, 200 mg

Note: Availability and catalog numbers are subject to change. Please refer to the supplier's website for the most current information.

Biochemical Context and Mechanism of Action

ACT-373898 is the inactive carboxylic acid metabolite of Macitentan.[1] Macitentan is an orally active, non-peptide dual antagonist of endothelin receptor A (ETA) and endothelin receptor B (ETB).[1] In humans, Macitentan undergoes two primary metabolic transformations. One pathway involves oxidative depropylation to form the pharmacologically active metabolite, ACT-132577. The other major pathway is the oxidative cleavage of the bromopyrimidine moiety, which results in the formation of **ACT-373898**. [2][3]

Crucially, in vitro assays have demonstrated that **ACT-373898** does not exhibit any antagonistic activity at the ETA and ETB receptors.[4][5] This makes it an ideal negative control for in vitro and in vivo studies designed to investigate the specific effects of Macitentan and its active metabolite, ACT-132577, on the endothelin signaling pathway.

Experimental Protocols

The primary application of **ACT-373898** in a research setting is as a negative control. Below are detailed protocols for key experiments where **ACT-373898** can be used to ensure the observed effects are due to the specific antagonism of endothelin receptors by Macitentan or ACT-132577.

Protocol 1: In Vitro Calcium Mobilization Assay

This assay is used to assess the antagonist activity of compounds on endothelin receptors by measuring changes in intracellular calcium levels upon receptor activation.

Objective: To confirm the lack of endothelin receptor antagonism by **ACT-373898** in comparison to Macitentan.

Materials:

- Human Pulmonary Artery Smooth Muscle Cells (PASMCs)
- Cell culture medium (e.g., SmGM-2)
- Fura-2 AM or other suitable calcium indicator dye
- Endothelin-1 (ET-1)
- Macitentan
- **ACT-373898**
- Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
- Fluorometric imaging plate reader or fluorescence microscope

Methodology:

- Cell Culture: Culture human PASMCs in the recommended medium until they reach 80-90% confluency.
- Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.
- Dye Loading: Wash the cells with assay buffer and then incubate with Fura-2 AM (or another calcium indicator) in assay buffer for 45-60 minutes at 37°C, following the dye manufacturer's instructions.
- Compound Incubation: Wash the cells again to remove excess dye. Add assay buffer containing different concentrations of Macitentan, **ACT-373898**, or vehicle control to the

respective wells. Incubate for 15-30 minutes at 37°C.

- ET-1 Stimulation: Place the plate in the fluorometric reader. After establishing a baseline fluorescence reading, add a pre-determined concentration of ET-1 (typically the EC80) to all wells simultaneously.
- Data Acquisition: Measure the fluorescence intensity over time. The ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is used to determine the intracellular calcium concentration.
- Data Analysis: Compare the inhibition of the ET-1-induced calcium response by Macitentan and **ACT-373898**. A dose-response curve for Macitentan should demonstrate inhibition, while **ACT-373898** is expected to show no significant inhibition.

Protocol 2: Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.

Objective: To demonstrate that **ACT-373898** does not bind to endothelin receptors.

Materials:

- Cell membranes prepared from cells overexpressing human ETA or ETB receptors (e.g., CHO cells).
- Radiolabeled endothelin-1 (e.g., [¹²⁵I]-ET-1)
- Macitentan
- **ACT-373898**
- Binding buffer
- Glass fiber filters
- Scintillation fluid and counter

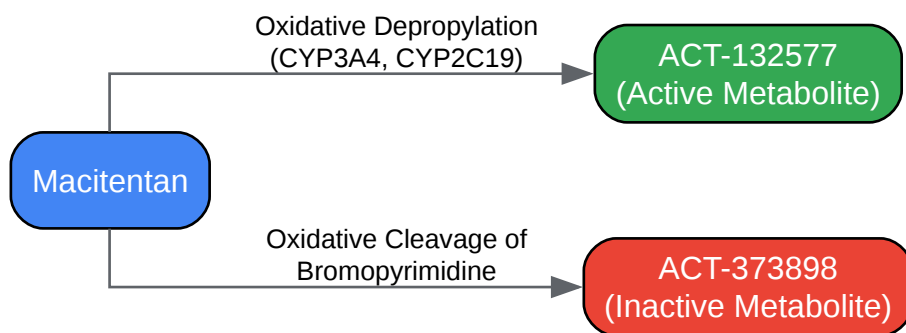
Methodology:

- **Assay Setup:** In a 96-well plate, combine the cell membranes, [125 I]-ET-1, and varying concentrations of unlabeled Macitentan or **ACT-373898** in the binding buffer. Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
- **Incubation:** Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
- **Filtration:** Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- **Washing:** Wash the filters several times with ice-cold binding buffer to remove any unbound radioligand.
- **Counting:** Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Macitentan should exhibit a concentration-dependent displacement of [125 I]-ET-1, from which an IC₅₀ value can be determined. **ACT-373898** is not expected to displace the radioligand.

Visualized Pathways and Workflows

Macitentan Metabolism

The following diagram illustrates the metabolic conversion of Macitentan into its active (ACT-132577) and inactive (**ACT-373898**) metabolites.

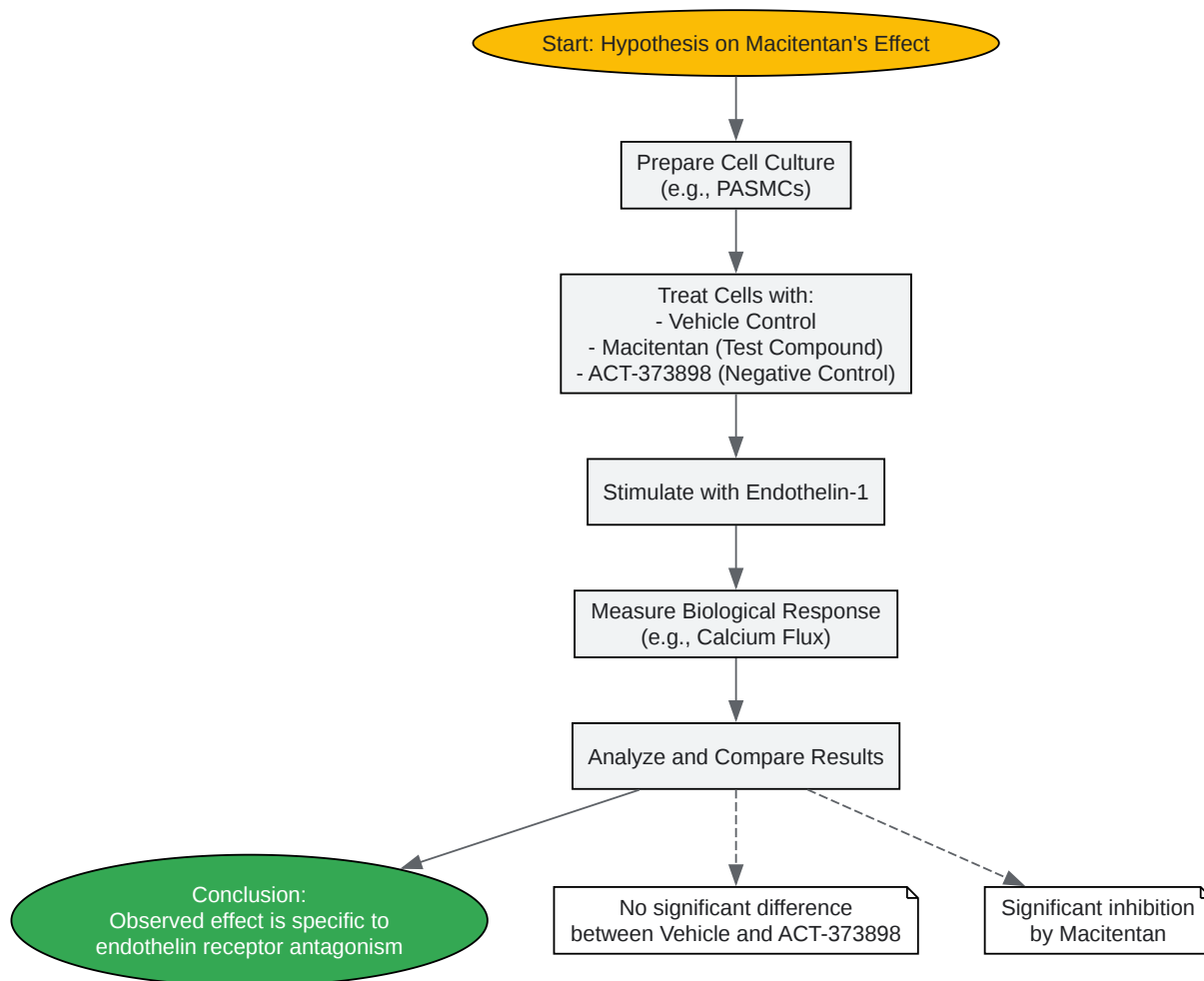


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Metabolic pathway of Macitentan.

Experimental Workflow for Negative Control Validation

This diagram outlines the logical workflow for using **ACT-373898** as a negative control in an in vitro experiment.



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Workflow for using **ACT-373898** as a negative control.

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